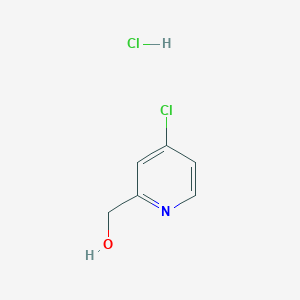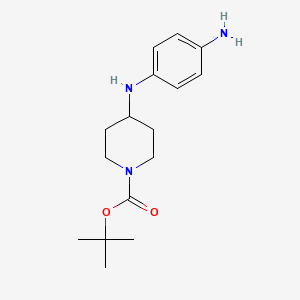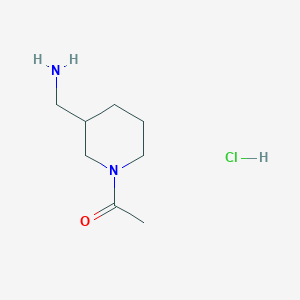![molecular formula C9H13ClN2O2 B1520245 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride CAS No. 1396962-73-4](/img/structure/B1520245.png)
2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride
Overview
Description
2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyridine ring, an amino group, and a carboxylic acid group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride typically involves the reaction of pyridine-2-carbaldehyde with an appropriate amine, followed by reduction and hydrochloride formation. The reaction conditions include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the subsequent addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity with various functional groups makes it a valuable intermediate in multi-step synthesis processes.
Biology: 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride has been studied for its biological activity, including its potential as an enzyme inhibitor. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications, from pharmaceuticals to agrochemicals.
Mechanism of Action
The mechanism by which 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
2-[(Pyridin-2-ylmethyl)thio]propanoic acid hydrochloride
2-[(Pyridin-2-ylmethyl)amino]butanoic acid hydrochloride
2-[(Pyridin-2-ylmethyl)amino]acetic acid hydrochloride
Uniqueness: 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride stands out due to its specific structural features and reactivity profile
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;/h2-5,7,11H,6H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPSTUAGOYOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=CC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)

![2-[(4-amino-phenylamino)-methyl]- piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1520167.png)



![[1-(4-Methylphenyl)propyl]amine hydrochloride](/img/structure/B1520173.png)


![Benzo[d]oxazol-2-ylmethanamine hydrochloride](/img/structure/B1520182.png)


![[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine](/img/structure/B1520185.png)
